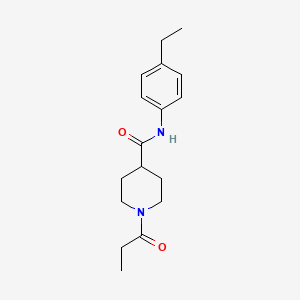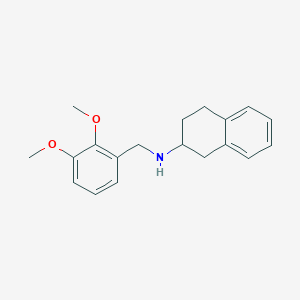![molecular formula C22H31N3O2 B6015928 9-(2-Methoxyethyl)-2-[(2-methoxyquinolin-3-yl)methyl]-2,9-diazaspiro[4.5]decane](/img/structure/B6015928.png)
9-(2-Methoxyethyl)-2-[(2-methoxyquinolin-3-yl)methyl]-2,9-diazaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-Methoxyethyl)-2-[(2-methoxyquinolin-3-yl)methyl]-2,9-diazaspiro[4.5]decane is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. The presence of quinoline and diazaspirodecane moieties in its structure suggests potential biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Methoxyethyl)-2-[(2-methoxyquinolin-3-yl)methyl]-2,9-diazaspiro[4.5]decane can be achieved through a multi-step process involving the following key steps:
Formation of the Quinoline Derivative: The starting material, 2-methoxyquinoline, is synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Alkylation: The quinoline derivative is then alkylated with 2-methoxyethyl bromide under basic conditions to introduce the 2-methoxyethyl group.
Spirocyclization: The alkylated quinoline is reacted with a suitable diamine, such as 1,2-diaminocyclohexane, under acidic conditions to form the spiro linkage, resulting in the formation of the diazaspirodecane ring system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl and quinoline moieties, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
9-(2-Methoxyethyl)-2-[(2-methoxyquinolin-3-yl)methyl]-2,9-diazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex spiro compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its unique structural features.
Industry: Utilized in the development of novel materials with specific properties, such as spiro-based polymers.
Mecanismo De Acción
The mechanism of action of 9-(2-Methoxyethyl)-2-[(2-methoxyquinolin-3-yl)methyl]-2,9-diazaspiro[4.5]decane is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The quinoline moiety may play a crucial role in binding to these targets, while the spiro linkage provides structural stability and enhances the compound’s bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 9-(2-Hydroxyethyl)-2-[(2-hydroxyquinolin-3-yl)methyl]-2,9-diazaspiro[4.5]decane
- 9-(2-Ethoxyethyl)-2-[(2-ethoxyquinolin-3-yl)methyl]-2,9-diazaspiro[4.5]decane
Uniqueness
Compared to similar compounds, 9-(2-Methoxyethyl)-2-[(2-methoxyquinolin-3-yl)methyl]-2,9-diazaspiro[4.5]decane stands out due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups may enhance the compound’s solubility and facilitate its interaction with biological targets, making it a promising candidate for further research and development.
Propiedades
IUPAC Name |
9-(2-methoxyethyl)-2-[(2-methoxyquinolin-3-yl)methyl]-2,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c1-26-13-12-24-10-5-8-22(16-24)9-11-25(17-22)15-19-14-18-6-3-4-7-20(18)23-21(19)27-2/h3-4,6-7,14H,5,8-13,15-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGKAVPJSSCYDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2(C1)CCN(C2)CC3=CC4=CC=CC=C4N=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(5,5-dimethyl-2-oxotetrahydro-3-furanyl)acetamide](/img/structure/B6015846.png)
![2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]-N-[2-(3-pyridinyl)ethyl]acetamide](/img/structure/B6015856.png)
![(3-ethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)methanone](/img/structure/B6015860.png)
![(3E)-N-[2-(4-morpholinyl)-2-(4-pyridinyl)ethyl]-3-pentenamide bis(trifluoroacetate)](/img/structure/B6015863.png)
![8-[4-(dimethylamino)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B6015869.png)
![N-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-3-piperidinyl)methyl]-1-naphthamide](/img/structure/B6015871.png)
![6-methyl-4-{4-[(4-phenylpiperazin-1-yl)sulfonyl]benzyl}pyridazin-3(2H)-one](/img/structure/B6015898.png)
![[5-[(2-Methylbenzimidazol-1-yl)methyl]-1,2-oxazol-3-yl]-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B6015900.png)
![4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)quinoline](/img/structure/B6015908.png)

![N-methyl-N-[[3-(2-methylpropyl)-2-(oxolan-2-ylmethylsulfonyl)imidazol-4-yl]methyl]-2-phenylethanamine](/img/structure/B6015920.png)
![4-{[(5-benzyl-4-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine](/img/structure/B6015931.png)
![N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6015939.png)

